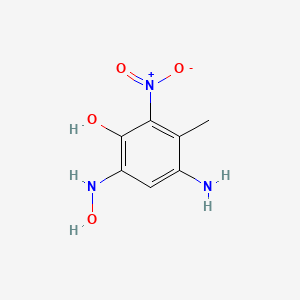
4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol: is an organic compound with a molecular formula of C7H9N3O3 It is a derivative of nitrophenol and is characterized by the presence of amino, hydroxylamino, methyl, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 3-methylphenol (m-cresol) to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The hydroxylamino group can be introduced through a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure safety and efficiency. The use of continuous flow reactors may also be explored to enhance production rates and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or the hydroxylamino group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amino or hydroxyl derivatives.
Applications De Recherche Scientifique
4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals, including hair dyes and colorants.
Mécanisme D'action
The mechanism of action of 4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The nitro group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions can modulate enzyme activities, gene expression, and other cellular processes.
Comparaison Avec Des Composés Similaires
4-Amino-2-nitrophenol: This compound has a similar structure but lacks the hydroxylamino and methyl groups.
2-Amino-4-nitrophenol: Similar in structure but with different positioning of functional groups.
4-Amino-3-nitrophenol: Another related compound with a different arrangement of functional groups.
Uniqueness: 4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol is unique due to the presence of both amino and hydroxylamino groups, which can participate in diverse chemical reactions and interactions. The methyl group also contributes to its distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
220493-56-1 |
|---|---|
Formule moléculaire |
C7H9N3O4 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
4-amino-6-(hydroxyamino)-3-methyl-2-nitrophenol |
InChI |
InChI=1S/C7H9N3O4/c1-3-4(8)2-5(9-12)7(11)6(3)10(13)14/h2,9,11-12H,8H2,1H3 |
Clé InChI |
FKJGBYBJSUZHRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1N)NO)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
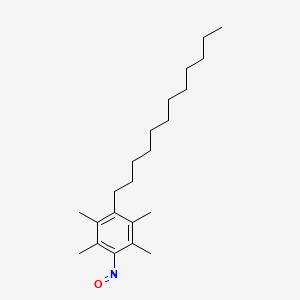
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
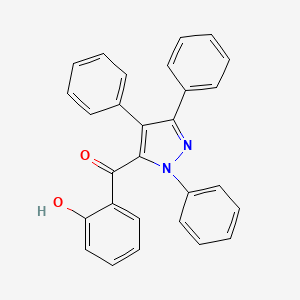


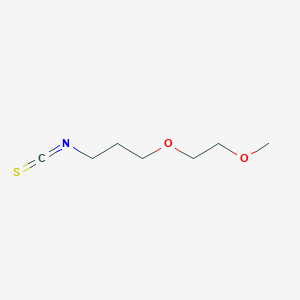
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
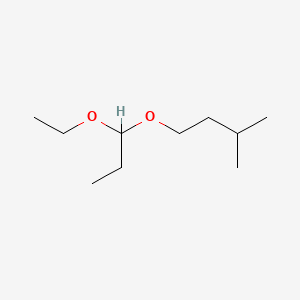
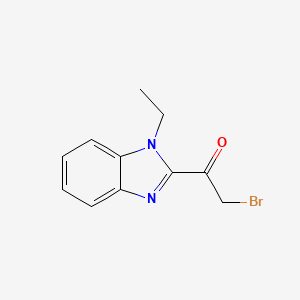

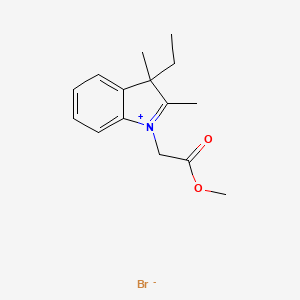
![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
